molecular formula C11H11NO2 B13187960 4-Ethylisoquinoline-1,3(2H,4H)-dione

4-Ethylisoquinoline-1,3(2H,4H)-dione

Cat. No.: B13187960
M. Wt: 189.21 g/mol
InChI Key: XZUGVAGZUUHFCI-UHFFFAOYSA-N
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Description

4-Ethyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a derivative of 1,2,3,4-tetrahydroisoquinoline, a compound known for its presence in various natural products and therapeutic lead compounds. This compound is part of the isoquinoline alkaloid family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione typically involves multicomponent reactions (MCRs) that improve atom economy, selectivity, and yield. One common method includes the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies. These reactions often involve the direct coupling of the C(sp3)–H bond of 1,2,3,4-tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and sustainable synthetic methodologies are often applied to scale up the production of such compounds. This includes the use of environmentally friendly reagents and catalysts to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .

Scientific Research Applications

4-Ethyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and neuroprotective effects.

    Medicine: Investigated for its potential therapeutic applications in treating neurodegenerative diseases and infections.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-ethyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or interact with receptors involved in inflammatory and neurodegenerative processes. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: The parent compound, known for its broad range of biological activities.

    1-Phenyl-1,2,3,4-tetrahydroisoquinoline: Another derivative with significant biological activities.

    N-Benzyl-1,2,3,4-tetrahydroisoquinoline: Known for its anti-neuroinflammatory properties.

Uniqueness

4-Ethyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

4-ethyl-4H-isoquinoline-1,3-dione

InChI

InChI=1S/C11H11NO2/c1-2-7-8-5-3-4-6-9(8)11(14)12-10(7)13/h3-7H,2H2,1H3,(H,12,13,14)

InChI Key

XZUGVAGZUUHFCI-UHFFFAOYSA-N

Canonical SMILES

CCC1C2=CC=CC=C2C(=O)NC1=O

Origin of Product

United States

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